![molecular formula C13H21N3O B2985191 N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine CAS No. 2197830-11-6](/img/structure/B2985191.png)
N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine
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Description
Scientific Research Applications
Heterocyclic Synthesis and Reactivity
N,N-dimethyl enaminones serve as valuable building blocks for synthesizing a diverse range of heterocyclic compounds. Researchers have explored their utility in constructing acyclic, carbocyclic, and fused heterocyclic derivatives . These compounds participate in cyclization reactions, leading to five- and six-membered rings. Their reactivity allows access to novel structures with potential applications in drug discovery and materials science.
Hydrogel Applications
N,N-dimethylacrylamide-based hydrogels benefit from the unique structure of N,N-dimethyl enaminones. These hydrogels find use in various applications, including drug delivery, tissue engineering, and wound healing. The tunable properties of these hydrogels allow for controlled drug release and efficient wound management .
Serotonin Transporter (SERT) Selectivity
Researchers have synthesized N,N-dimethylated and N-monomethylated analogues of N,N-dimethyl-2-(2′-amino-4′-iodophenylthio)benzylamine. These compounds were evaluated in vitro for their selectivity toward the serotonin transporter (SERT). Understanding their interaction with SERT receptors provides insights into potential antidepressant or anxiolytic effects .
properties
IUPAC Name |
N,N-dimethyl-2-(2-methylpyrimidin-4-yl)oxycyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10-14-9-8-13(15-10)17-12-7-5-4-6-11(12)16(2)3/h8-9,11-12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZYWCIDGCUGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCCC2N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine |
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